
1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2H-1,2,3-Triazol-2-yl)cyclopropane-1-carbaldehyde is a compound that features a triazole ring attached to a cyclopropane moiety with an aldehyde functional group. Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring. These compounds are known for their stability and diverse biological activities, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
The synthesis of 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde typically involves the use of “click” chemistry, a powerful and efficient method for constructing triazole rings. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring . The cyclopropane moiety can be introduced through various synthetic routes, such as cyclopropanation reactions using diazo compounds and transition metal catalysts .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
化学反应分析
1-(2H-1,2,3-Triazol-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, the triazole ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and other interactions . These interactions can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s observed biological effects .
相似化合物的比较
1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde can be compared with other triazole-containing compounds, such as:
1H-1,2,3-Triazole: A simpler triazole compound without the cyclopropane and aldehyde groups.
1-(2H-1,2,3-Triazol-2-yl)ethanol: A triazole compound with an ethanol moiety instead of a cyclopropane and aldehyde.
1-(2H-1,2,3-Triazol-2-yl)benzene: A triazole compound with a benzene ring instead of a cyclopropane and aldehyde.
The uniqueness of this compound lies in its combination of the triazole ring, cyclopropane moiety, and aldehyde functional group, which can impart distinct chemical and biological properties .
属性
分子式 |
C6H7N3O |
|---|---|
分子量 |
137.14 g/mol |
IUPAC 名称 |
1-(triazol-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c10-5-6(1-2-6)9-7-3-4-8-9/h3-5H,1-2H2 |
InChI 键 |
ORQZNZBEOLVWAW-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C=O)N2N=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride](/img/structure/B13571266.png)
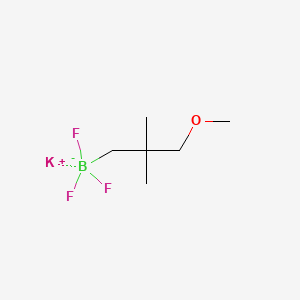

![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)
![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)
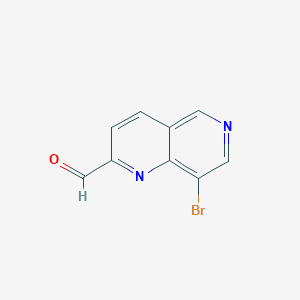

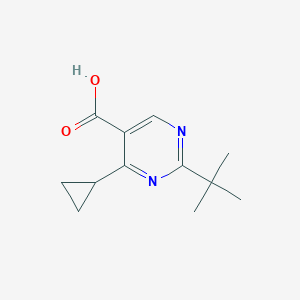
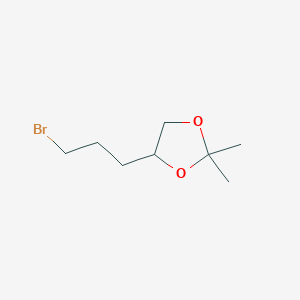
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)

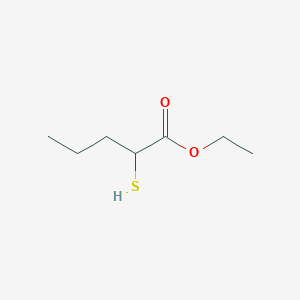

![4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid](/img/structure/B13571356.png)
